molecular formula C8H9N3O B3032018 1H-Benzotriazole-1-ethanol CAS No. 938-56-7

1H-Benzotriazole-1-ethanol

Cat. No. B3032018
CAS RN: 938-56-7
M. Wt: 163.18 g/mol
InChI Key: VHEODZYQZLRPTF-UHFFFAOYSA-N
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Description

1H-Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This white-to-light tan solid has a variety of uses, for instance, as a corrosion inhibitor for copper . It is also an anticorrosive agent, which is useful in aircraft deicing and antifreeze fluids .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The structure of 1H-Benzotriazole is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .


Physical And Chemical Properties Analysis

1H-Benzotriazole is a white solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water .

Scientific Research Applications

Degradation of Contaminants in Wastewater

1H-Benzotriazole-1-ethanol is used in the degradation of contaminants in wastewater . It’s robust against conventional biological wastewater treatment, making it desirable for developing cost-effective and safe treatment methods for benzotriazole removal . The degradation of water dissolved 1H-Benzotriazole (1H-BTA) with UV/H2O2 and UV/TiO2 has been studied .

Photocatalytic Transformations

This compound has been subjected to photocatalytic degradation under UV-irradiated TiO2 in different conditions . The photocatalytic process activated by UV-irradiated TiO2 is an efficient tool to abate 1H-Benzotriazole and its derivatives, avoiding their release in the environment .

Corrosion Inhibitor

1H-Benzotriazole-1-ethanol acts as a corrosion inhibitor of iron in aerated acidic media . This makes it useful in industries where metal components are exposed to acidic conditions.

Reactive Oxygen Scavenger

This compound is used as a reactive oxygen scavenger . Reactive oxygen species can cause damage to cells and tissues, and this compound can help neutralize these harmful species.

Synthesis of Hydroxy-Skipped Bis-Homo-Inositols

1H-Benzotriazole-1-ethanol is used as a reactant for the synthesis of hydroxy-skipped bis-homo-inositols, which are potential glycosidase inhibitors . Glycosidase inhibitors have potential applications in the treatment of diseases like diabetes and viral infections.

Anticorrosive Agent in Aircraft Deicing and Antifreeze Fluids

This compound is used as an anticorrosive agent in aircraft deicing and antifreeze fluids . This helps to protect the aircraft from the corrosive effects of deicing and antifreeze fluids.

Ingredient in Dishwasher Detergents

1H-Benzotriazole-1-ethanol is employed in dishwasher detergents . It helps to enhance the cleaning power of the detergents.

Restrainter in Photographic Emulsions

This compound is used as a restrainer in photographic emulsions . It helps to control the development process and improve the quality of the photographs.

Safety and Hazards

1H-Benzotriazole is harmful by inhalation, in contact with skin and if swallowed . It is irritating to eyes, respiratory system, and skin . Heating may cause an explosion .

Future Directions

As 1H-Benzotriazole is robust against conventional biological wastewater treatment, it is desirable to develop cost-effective and safe treatment methods for benzotriazole removal . The current study attempted to investigate the degradation of water dissolved 1H-Benzotriazole with UV/H2O2 and UV/TiO2 .

properties

IUPAC Name

2-(benzotriazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-6-5-11-8-4-2-1-3-7(8)9-10-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEODZYQZLRPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239659
Record name 1H-Benzotriazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazole-1-ethanol

CAS RN

938-56-7
Record name 1H-Benzotriazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-56-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-1-ethanol
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Record name 938-56-7
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Record name 1H-Benzotriazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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